1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
CAS No.: 5044-24-6
Cat. No.: VC1997104
Molecular Formula: C12H12BrN
Molecular Weight: 250.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5044-24-6 |
---|---|
Molecular Formula | C12H12BrN |
Molecular Weight | 250.13 g/mol |
IUPAC Name | 1-(4-bromophenyl)-2,5-dimethylpyrrole |
Standard InChI | InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 |
Standard InChI Key | OURHFEVMTCZQLA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C2=CC=C(C=C2)Br)C |
Canonical SMILES | CC1=CC=C(N1C2=CC=C(C=C2)Br)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole consists of a pyrrole ring substituted with a 4-bromophenyl group at the nitrogen position and two methyl groups at positions 2 and 5. The pyrrole ring, being an electron-rich heterocycle, contributes to the compound's aromatic nature and reactivity. The bromine atom on the phenyl ring serves as a potential site for further chemical modifications through various coupling reactions, making this compound a versatile building block in organic synthesis .
Chemical Identifiers and Physical Properties
The compound is characterized by the following identifiers and physical properties:
Parameter | Value |
---|---|
CAS Number | 5044-24-6 |
Molecular Formula | C₁₂H₁₂BrN |
Molecular Weight | 250.13 g/mol |
SMILES | CC1=CC=C(N1C2=CC=C(C=C2)Br)C |
InChI | InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 |
InChIKey | OURHFEVMTCZQLA-UHFFFAOYSA-N |
LogP | 3.85664 |
TPSA | 4.93 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 1 |
Table 1: Chemical identifiers and physical properties of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
The compound's relatively high logP value of 3.85664 indicates its lipophilic nature, suggesting good membrane permeability—a desirable characteristic for potential drug candidates. The low TPSA (Topological Polar Surface Area) of 4.93 further supports its lipophilicity and potential for cellular penetration .
Synthesis Methods
Paal-Knorr Synthesis
The most common method for synthesizing 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole is the Paal-Knorr synthesis, which involves the condensation of 4-bromoaniline with 2,5-hexanedione. This reaction typically employs acid catalysts such as p-toluenesulfonic acid and can be conducted under various conditions, including conventional heating or microwave irradiation .
The synthesis typically proceeds as follows:
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Reaction of 4-bromoaniline with 2,5-hexanedione
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Cyclization in the presence of an acid catalyst
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Dehydration to form the pyrrole ring
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Isolation and purification of the final product
Functionalization and Derivatives
The synthesized 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole can serve as a precursor for creating more complex structures through various functionalization reactions. Notable derivatives include:
Formylation
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through a formylation reaction. This derivative has the molecular formula C₁₃H₁₂BrNO and a molecular weight of 278.14 g/mol. The synthesis involves a multi-step process:
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Reaction with toluene-4-sulfonic acid on silica gel under microwave irradiation at 180°C
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Treatment with trichlorophosphate under inert atmosphere at 20°C for 15 minutes
Trifluoroacetylation
Another important derivative is 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, which can be synthesized by reacting 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole with trifluoroacetic anhydride in benzene. This reaction typically yields around 73% of the desired product after 4 hours of heating .
Chemical Reactivity
Electrophilic Substitution Reactions
As an electron-rich heterocycle, the pyrrole ring in 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole is susceptible to electrophilic substitution reactions, particularly at the C-3 and C-4 positions. The methyl groups at positions 2 and 5 direct the substitution primarily to the C-3 position due to both steric and electronic effects .
Common electrophilic substitution reactions include:
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Formylation (Vilsmeier-Haack reaction)
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Acylation (Friedel-Crafts reaction)
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Halogenation
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Nitration
Bromophenyl Functionality
The bromine atom on the phenyl ring provides an additional site for chemical modifications through various coupling reactions:
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Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Buchwald-Hartwig amination for C-N bond formation
These reactions significantly expand the utility of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole as a building block for more complex molecular architectures .
Biological Activities and Applications
Antimicrobial Properties
Compounds structurally related to 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole have demonstrated notable antibacterial activities. Research on pyrrole derivatives has shown minimum inhibitory concentrations (MIC) in the range of 3.12-12.5 μg/mL against various bacterial strains.
The antimicrobial activity is attributed to the compound's ability to interact with bacterial cell components, possibly through:
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Disruption of cell membrane integrity
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Inhibition of essential bacterial enzymes
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Interference with bacterial DNA replication or protein synthesis
Medicinal Chemistry
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole serves as a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. Its versatile structure allows for systematic modifications to optimize drug-like properties and enhance biological activities.
Materials Science
The compound's aromatic nature and potential for functionalization make it useful in materials science applications, including:
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Development of conductive polymers
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Creation of novel dyes and pigments
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Synthesis of materials with specific optical properties
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Design of sensors and other functional materials
Building Block for Complex Molecules
As a precursor for synthesizing more complex heterocyclic compounds, 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole facilitates the development of new materials with tailored properties and potential applications in various technological fields.
Parameter | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H317: May cause an allergic skin reaction H319: Causes serious eye irritation |
Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 2: GHS classification of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Current Research Trends
Current research involving 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole and its derivatives focuses on several key areas:
Structure-Activity Relationship Studies
Researchers are systematically modifying the basic structure of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole to understand how structural changes affect biological activities. These studies aim to identify optimal substitution patterns for enhanced antimicrobial, anticancer, or other therapeutic properties.
Novel Synthetic Methodologies
Efforts are underway to develop more efficient, environmentally friendly, and cost-effective methods for synthesizing 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole and its derivatives. These include microwave-assisted synthesis, continuous flow chemistry, and catalytic approaches .
Applications in Materials Science
Exploration of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole's potential in materials science is gaining momentum, with research focused on developing novel polymers, electronic materials, and functional coatings based on pyrrole chemistry.
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